(3-(1-(4-Ethylpiperazin-1-yl)ethyl)phenyl)boronic acid
Overview
Description
(3-(1-(4-Ethylpiperazin-1-yl)ethyl)phenyl)boronic acid: is an organoboron compound with the molecular formula C14H23BN2O2. This compound is part of the boronic acid family, which is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . The presence of the piperazine moiety in its structure adds to its versatility, making it valuable in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-(1-(4-Ethylpiperazin-1-yl)ethyl)phenyl)boronic acid typically involves the following steps:
Formation of the Piperazine Derivative: The piperazine moiety can be synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Introduction of the Boronic Acid Group: The phenylboronic acid group is introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine moiety.
Reduction: Reduction reactions can target the boronic acid group, converting it to other functional groups.
Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorine under acidic conditions.
Major Products:
Oxidation: Products may include N-oxides or hydroxylated derivatives.
Reduction: Products can include alkylated or hydrogenated derivatives.
Substitution: Halogenated phenyl derivatives are common products.
Scientific Research Applications
Chemistry:
Catalysis: The compound is used as a ligand in various catalytic processes, enhancing reaction rates and selectivity.
Organic Synthesis: It serves as a building block in the synthesis of more complex molecules.
Biology and Medicine:
Drug Development: The piperazine moiety is a common feature in many pharmaceuticals, making this compound a valuable intermediate in drug synthesis.
Industry:
Material Science: The compound is used in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of (3-(1-(4-Ethylpiperazin-1-yl)ethyl)phenyl)boronic acid involves its interaction with various molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and sensor applications . The piperazine moiety can interact with biological receptors, influencing their activity and leading to various pharmacological effects .
Comparison with Similar Compounds
- (3-(1-(4-Methylpiperazin-1-yl)ethyl)phenyl)boronic acid
- (3-(1-(4-Propylpiperazin-1-yl)ethyl)phenyl)boronic acid
Uniqueness:
- Ethyl Group: The presence of the ethyl group in the piperazine moiety distinguishes it from its methyl and propyl counterparts, potentially altering its reactivity and biological activity.
- Boronic Acid Group: The boronic acid group provides unique reactivity, particularly in cross-coupling reactions, which is not present in many other piperazine derivatives .
This detailed article provides a comprehensive overview of (3-(1-(4-Ethylpiperazin-1-yl)ethyl)phenyl)boronic acid, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
[3-[1-(4-ethylpiperazin-1-yl)ethyl]phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23BN2O2/c1-3-16-7-9-17(10-8-16)12(2)13-5-4-6-14(11-13)15(18)19/h4-6,11-12,18-19H,3,7-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIEGODVIRPDBCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C(C)N2CCN(CC2)CC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23BN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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